(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
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Overview
Description
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a dinitrobenzoyl group attached to an alpha-phenylglycine moiety. The presence of the chiral center in the alpha-phenylglycine part of the molecule makes it an important subject of study in stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine typically involves the reaction of 3,5-dinitrobenzoyl chloride with (S)-alpha-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives of the compound.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Studied for its interactions with biological molecules and its potential as a chiral selector in chromatography.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact enantioselectively with enzymes and receptors, leading to distinct biological effects. The dinitrobenzoyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
- N-(3,5-Dinitrobenzoyl)-beta-phenylglycine
- N-(3,5-Dinitrobenzoyl)-alpha-methylglycine
Uniqueness
(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in enantioselective synthesis and chiral separation techniques. Its structural features also enable it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDAUOXJDARR-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426493 |
Source
|
Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90761-62-9 |
Source
|
Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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